

Comparative Pharmacodynamics of Recainam Hydrochloride Across Diverse Research Populations

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Compound of Interest

Compound Name: *Recainam Hydrochloride*

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A comprehensive analysis of **Recainam hydrochloride**'s effects on cardiac electrophysiology reveals distinct pharmacodynamic profiles in healthy individuals versus those with cardiac arrhythmias or renal impairment. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of Recainam's performance in different research settings.

Recainam hydrochloride is a Class I antiarrhythmic agent that primarily exerts its therapeutic effect by blocking voltage-gated sodium channels in cardiac myocytes.[1] This mechanism of action leads to a reduction in the maximum upstroke velocity (V_{max}) of the cardiac action potential, thereby slowing conduction.[1] Clinical investigations have demonstrated its efficacy in suppressing ventricular arrhythmias, with pharmacodynamic responses showing notable variations across different study populations.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the key pharmacodynamic parameters of **Recainam hydrochloride** observed in patients with ventricular arrhythmias and individuals with varying degrees of renal function. A notable gap in the publicly available data is the absence of specific quantitative ECG effects in a dedicated healthy volunteer cohort for direct comparison.

Parameter	Patients with Ventricular Arrhythmias	Patients with Severe Renal Impairment (GFR < 15 ml/min)	Patients with Moderate Renal Impairment (GFR 15-50 ml/min)	Subjects with Normal Renal Function (GFR > 50 ml/min)
PR Interval	Increased by 19% [2]	Trend of increasing maximum percentage change (not statistically significant) [3]	Data not available	Data not available
QRS Interval	Increased by 24% [2]	Data not available	Data not available	Data not available
JTc Interval	Decreased (p < 0.001) [2]	Data not available	Data not available	Data not available
Ventricular Premature Complex (VPC) Suppression	Up to 79% reduction with 1500 mg/day oral dose [1]	Not applicable	Not applicable	Not applicable
Repetitive Beat Suppression	Up to 98% reduction with 1500 mg/day oral dose [1]	Not applicable	Not applicable	Not applicable

Detailed Experimental Methodologies

The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are detailed methodologies for key experiments cited.

Oral Recainam Dose-Ranging and Efficacy Study in Arrhythmia Patients

- **Study Design:** This study consisted of an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.[\[1\]](#)
- **Patient Population:** The study enrolled 12 patients with frequent ventricular premature complexes (VPCs), defined as at least 30 per hour.[\[1\]](#)
- **Dose-Ranging Protocol:** Patients received escalating oral doses of Recainam at 100 mg, 300 mg, and 500 mg every 8 hours. Each dosage level was maintained for 3 days.[\[1\]](#)
- **Efficacy Assessment:** The frequency of arrhythmias was evaluated using 24-hour ambulatory electrocardiography on the final day of each dosing period.[\[1\]](#)
- **Double-Blind Crossover Protocol:** Patients who demonstrated a positive response during the dose-ranging phase were randomized to receive either their determined effective dose of Recainam or a placebo for one week. Following a one-week washout period, patients were switched to the alternate treatment for another week.[\[1\]](#)
- **Data Analysis:** The frequencies of VPC and repetitive beats were compared between baseline and each dosage level, as well as between the Recainam and placebo treatment periods.[\[1\]](#)

Intravenous Recainam Efficacy Study in Complex Ventricular Arrhythmias

- **Study Design:** This was an open-label, multicenter study.[\[1\]](#)
- **Patient Population:** The study included 18 patients (15 men and 3 women) who experienced frequent VPCs (>30/hour) and unsustained ventricular tachycardia.[\[1\]](#)
- **Dosing Protocol:** A loading dose of Recainam was administered intravenously.[\[1\]](#)

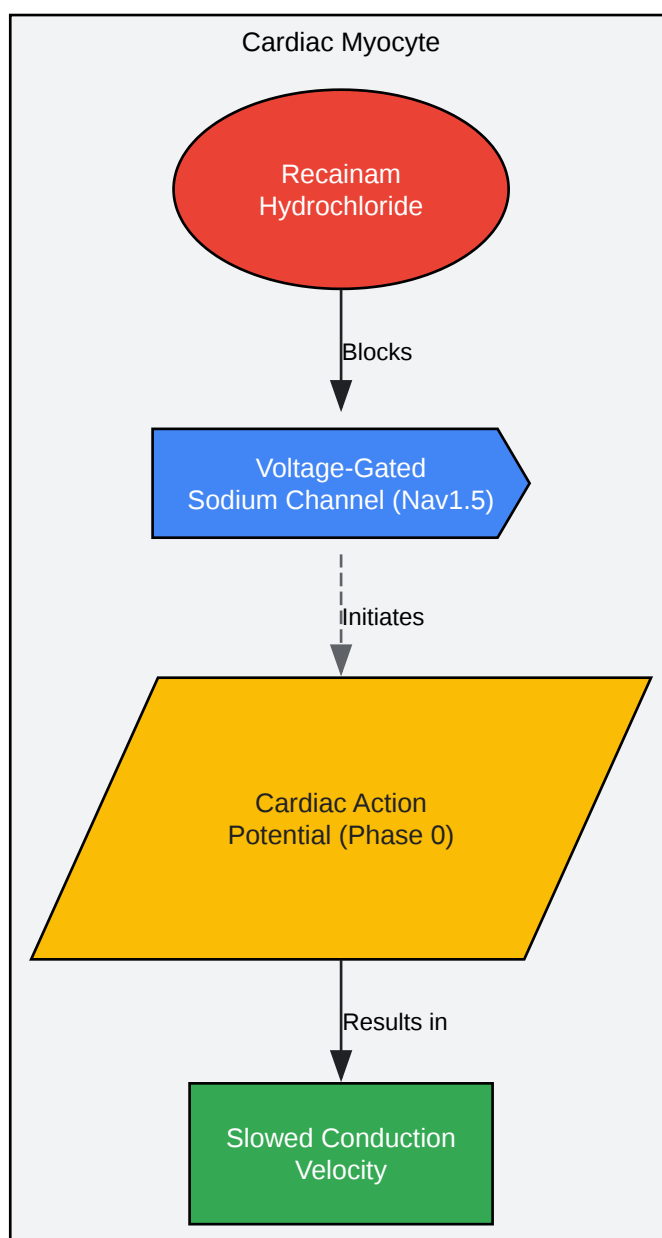
Pharmacokinetics and Pharmacodynamics Study in Subjects with Varying Renal Function

- **Study Design:** A single-dose, open-label study.[\[3\]](#)

- Participant Population: Twenty-six volunteers were divided into three groups based on their glomerular filtration rate (GFR): Group 1 (GFR < 15 ml/min), Group 2 (GFR 15 to 50 ml/min), and Group 3 (GFR > 50 ml/min).[3]
- Dosing Protocol: A single oral dose of 400 mg of Recainam was administered.[3]
- Data Collection: Plasma samples were collected over the 48 hours following the dose.[3]
- Pharmacodynamic Analysis: The relationship between Recainam concentrations and electrocardiographic intervals was assessed using the sigmoidal maximum effect model.[3]

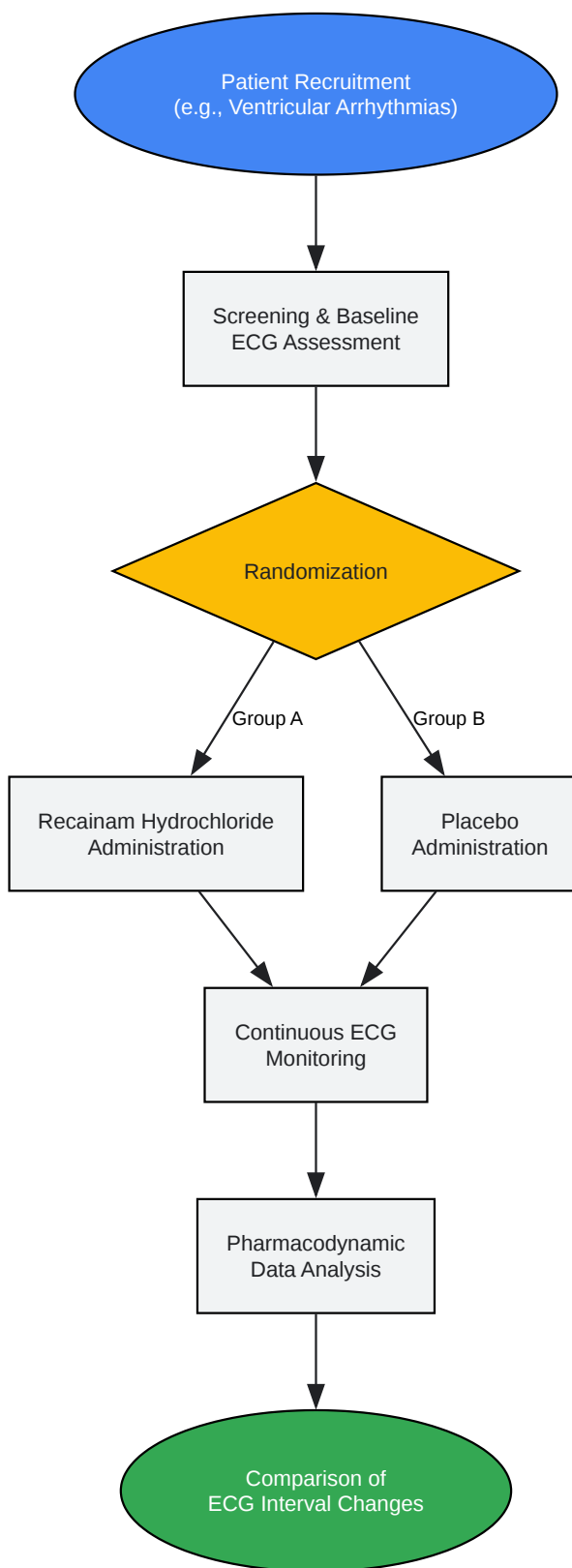
Visualizing the Underlying Mechanisms and Workflows

To further elucidate the pharmacodynamics of **Recainam hydrochloride**, the following diagrams illustrate its mechanism of action and the workflow of a typical clinical trial.



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Caption: Mechanism of action of **Recainam hydrochloride**.



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